N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features both tetrazole and pyrazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with many enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazoles can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can result in a wide range of biological properties.
Biochemical Pathways
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Given the wide range of biological activities exhibited by tetrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
The compound’s enhanced bioavailability suggests that it may be able to penetrate more easily through cell membranes , which could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts . The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones . The final step involves coupling the tetrazole and pyrazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. Microwave-assisted synthesis and other advanced techniques may also be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Zinc salts, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-tetrazol-1-yl)phenyl)isonicotinamide
- N-(4-(1H-tetrazol-1-yl)phenyl)-1H-pyrazole-3-carboxamide
- N-(4-(1H-tetrazol-1-yl)phenyl)-1H-imidazole-5-carboxamide
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of tetrazole and pyrazole rings, which confer distinct biological activities. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
IUPAC Name |
2-ethyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c1-2-19-12(7-8-15-19)13(21)16-10-3-5-11(6-4-10)20-9-14-17-18-20/h3-9H,2H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGAJEWSZMJRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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